3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea
Description
This compound features a urea backbone (-NH-CO-NH-) linked to a tert-butyl group and a pyrazole ring substituted with a phenyl group. The ethyl spacer between the urea and pyrazole moieties provides conformational flexibility, distinguishing it from rigid analogs.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)19-15(21)17-9-10-20-12-14(11-18-20)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVOTBMUVHQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea typically involves a multi-step process. One common method includes the reaction of tert-butyl isocyanate with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including 3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea, exhibit significant anti-inflammatory properties. A study highlighted the effectiveness of various pyrazole compounds in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds with similar structures showed IC50 values indicating their potency against COX enzymes, suggesting that this compound may also possess similar capabilities .
Antidiabetic Potential
The compound has been evaluated for its activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibitors of this enzyme are crucial in managing diabetes by delaying glucose absorption. Preliminary studies suggest that this compound may serve as a dual inhibitor of urease and α-glucosidase, which could offer a novel approach to diabetes management .
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been explored extensively. Studies have shown that certain pyrazole compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . Given its structural similarities with other effective antimicrobial agents, this compound may exhibit comparable antimicrobial effects.
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. The synthesis involved multi-component reactions leading to high yields of the target compounds. The evaluation included testing for anti-inflammatory and antimicrobial activities, where several derivatives showed promising results, indicating that modifications to the pyrazole structure can enhance biological efficacy .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various substituted pyrazoles to determine the influence of different functional groups on biological activity. The findings suggested that specific substitutions at the phenyl ring significantly affected COX inhibition and anti-inflammatory potency. This analysis provides a framework for optimizing the design of new derivatives based on this compound to enhance therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features
The following table summarizes structural differences and similarities between the target compound and analogs from the literature:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. The isopropyl group in 25f (electron-donating) increases hydrophobicity, which may improve membrane permeability in biological systems .
- Urea vs. Amine Linkages :
- Urea-containing compounds (e.g., 40i ) exhibit stronger hydrogen-bonding capacity compared to amine derivatives (e.g., 25e , 25f ), influencing solubility and target binding .
Biological Activity
3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.34 g/mol. The compound features a urea functional group linked to a pyrazole moiety, which is known for its diverse biological activities.
Research indicates that compounds with a pyrazole structure, including this compound, exhibit various biological activities:
- Antimicrobial Activity : Pyrazolyl ureas have demonstrated antibacterial and antifungal properties. For instance, related compounds have shown moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 μg/mL .
- Inhibition of Protein Kinases : Certain pyrazolyl ureas have been identified as effective inhibitors of protein kinases, including p38 kinase and Raf kinase. These kinases are crucial in various signaling pathways associated with inflammation and cancer .
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications in treating inflammatory diseases and cancer:
Anti-inflammatory Activity
Studies have reported that related pyrazolyl compounds exhibit significant anti-inflammatory effects, with IC50 values in the nanomolar range against pro-inflammatory cytokines like TNFα . This suggests that this compound may also possess similar properties.
Anticancer Potential
The compound has been investigated for its ability to inhibit tumor growth by targeting angiogenesis pathways. It has shown efficacy against various cancer cell lines, indicating its potential as an anticancer agent .
Case Studies and Research Findings
A review of recent literature highlights the biological activities of pyrazolyl ureas:
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for preparing 3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea?
- Methodological Answer : Synthesis typically involves sequential heterocycle formation (e.g., pyrazole ring assembly via cyclocondensation), followed by urea linkage via reaction of an isocyanate or carbamate intermediate with a primary amine. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Temperature control : Reflux conditions (~80–120°C) improve reaction rates while minimizing side products .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the pure product .
- Statistical Design : Employ response surface methodology (RSM) to optimize molar ratios, temperature, and reaction time, reducing experimental iterations .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent connectivity (e.g., tert-butyl δ ~1.3 ppm, pyrazole protons δ ~6.5–7.5 ppm) .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., urea C=O bond ~1.22 Å) and intermolecular hydrogen bonds (N–H···O interactions) to validate 3D conformation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (e.g., during reflux) .
- Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling enhance the design of synthesis pathways and reaction mechanisms?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., pyrazole ring closure energy barriers) .
- Reaction Path Search : Apply algorithms like GRRM to explore alternative pathways (e.g., urea formation via carbodiimide intermediates) .
- Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., palladium complexes for coupling reactions) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., IC values in enzyme inhibition studies) .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., tert-butyl vs. methyl groups) on target binding using molecular docking .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies across studies, accounting for variables like cell line specificity .
Q. What role does molecular conformation play in the compound’s interaction with biological targets?
- Methodological Answer :
- Dynamic Simulations : Perform molecular dynamics (MD) to study conformational flexibility (e.g., rotation of the phenylpyrazole moiety) and binding pocket adaptation .
- Hydrogen Bonding Analysis : Map critical interactions (e.g., urea NH with kinase active-site residues) using crystallographic data .
- Pharmacophore Modeling : Define essential features (e.g., hydrophobic tert-butyl group) for target selectivity against off-pathway proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
